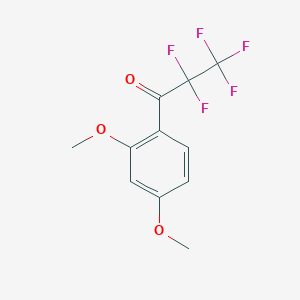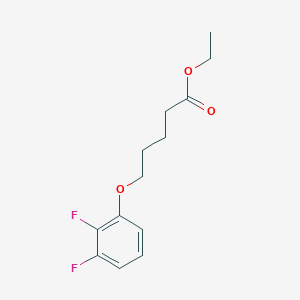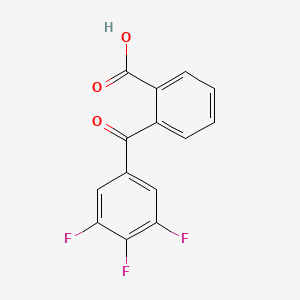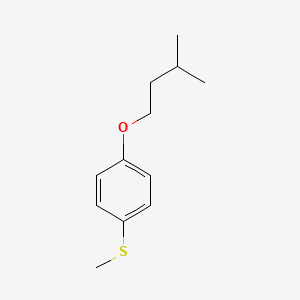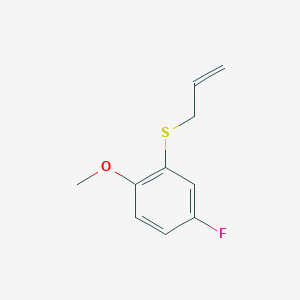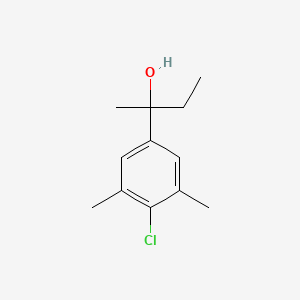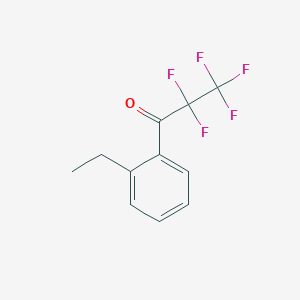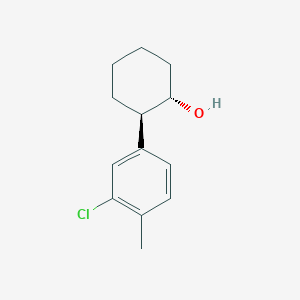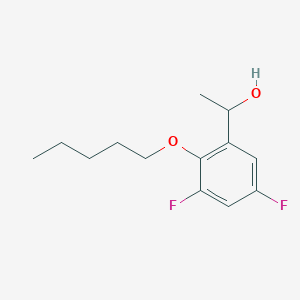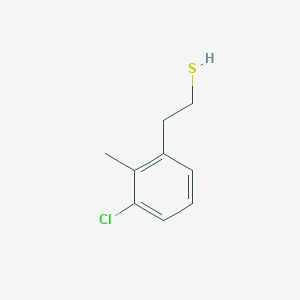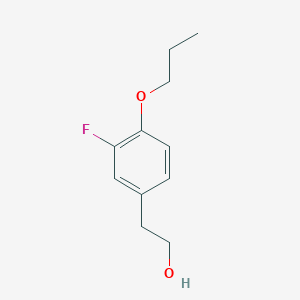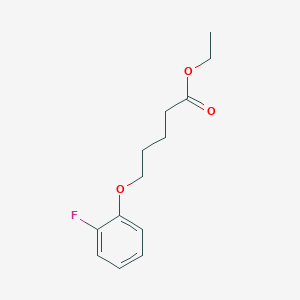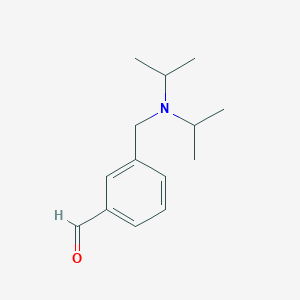![molecular formula C13H9Cl2FS B7990686 1-Chloro-3-fluoro-6-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7990686.png)
1-Chloro-3-fluoro-6-[(4-chlorophenyl)sulfanylmethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-fluoro-6-[(4-chlorophenyl)sulfanylmethyl]benzene is an organic compound with a complex structure that includes both chloro and fluoro substituents on a benzene ring, along with a sulfanylmethyl group attached to a chlorophenyl group
Preparation Methods
The synthesis of 1-Chloro-3-fluoro-6-[(4-chlorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules. The preparation may involve the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product .
Chemical Reactions Analysis
1-Chloro-3-fluoro-6-[(4-chlorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chloro or fluoro groups under specific conditions.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The compound can be involved in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon–carbon bonds.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, and various oxidizing or reducing agents for modifying the sulfanylmethyl group. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-fluoro-6-[(4-chlorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-3-fluoro-6-[(4-chlorophenyl)sulfanylmethyl]benzene exerts its effects depends on its chemical structure and the specific reactions it undergoes. The presence of chloro and fluoro groups can influence the compound’s reactivity and interaction with other molecules. The sulfanylmethyl group can participate in various chemical transformations, affecting the overall behavior of the compound in different environments.
Comparison with Similar Compounds
1-Chloro-3-fluoro-6-[(4-chlorophenyl)sulfanylmethyl]benzene can be compared with other similar compounds such as:
1-Chloro-3-fluorobenzene: A simpler compound with only chloro and fluoro substituents on the benzene ring.
1-Chloro-4-(trifluoromethyl)benzene: Another compound with a trifluoromethyl group instead of a sulfanylmethyl group, which can exhibit different chemical properties.
Properties
IUPAC Name |
2-chloro-1-[(4-chlorophenyl)sulfanylmethyl]-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FS/c14-10-2-5-12(6-3-10)17-8-9-1-4-11(16)7-13(9)15/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQPEGDFHQLRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=C(C=C(C=C2)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
